1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene

Catalog No.
S14180534
CAS No.
M.F
C10H12Br2O
M. Wt
308.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene

Product Name

1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene

IUPAC Name

1-bromo-4-(2-bromo-1-ethoxyethyl)benzene

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

InChI

InChI=1S/C10H12Br2O/c1-2-13-10(7-11)8-3-5-9(12)6-4-8/h3-6,10H,2,7H2,1H3

InChI Key

RMQRWFFTLYLVNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CBr)C1=CC=C(C=C1)Br

1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene is an organic compound classified as a bromobenzene derivative. Its structure features a benzene ring substituted with a bromine atom and an ethoxyethyl group, specifically at the para position relative to the bromine. This compound is notable for its unique substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable building block in organic synthesis and pharmaceuticals. The molecular formula for this compound is C10H12Br2OC_{10}H_{12}Br_2O with a molecular weight of 308.01 g/mol.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution, leading to derivatives with different functional groups.
  • Oxidation Reactions: The ethoxyethyl group may undergo oxidation to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: This compound can be reduced to yield 1-ethoxyethylbenzene or other derivatives by removing the bromine atom or reducing the ethoxyethyl group.

The biological activity of 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene is of interest in medicinal chemistry. It has been studied for its potential therapeutic properties and as an intermediate in drug synthesis. The compound can interact with various biological pathways and has shown potential in inhibiting specific enzymes, such as epoxide hydrolases, which play crucial roles in drug metabolism and detoxification processes.

Synthetic Routes

1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves:

  • Bromination of 4-(2-ethoxyethyl)benzene using bromine or a bromine source in the presence of a catalyst like iron(III) bromide.
  • The reaction conditions are typically controlled to ensure selective bromination at the para position.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions are utilized to improve the scalability of the synthesis.

1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene finds applications across several fields:

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing more complex organic molecules and pharmaceuticals.
  • Biological Research: The compound is used to study biological interactions and pathways due to its selective reactivity.
  • Industrial Chemistry: It is employed in producing specialty chemicals and materials.

Research on interaction studies involving 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene highlights its role as an electrophile in reactions with nucleophiles. Its interactions with enzymes and proteins have been documented, particularly concerning its inhibitory effects on epoxide hydrolases. These interactions are essential for understanding its biochemical pathways and potential therapeutic applications.

Similar Compounds

The following compounds share structural similarities with 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene:

Compound NameStructural Features
1-Bromo-2-(2-methoxyethyl)benzeneContains a methoxyethyl group instead of ethoxyethyl
1-Bromo-4-(bromomethyl)benzeneLacks the ethoxyethyl group but has another bromine
1-Bromo-3-(bromomethyl)benzeneSimilar structure but different substitution pattern
1-Bromo-2-(2-chloroethyl)benzeneSubstituted with a chloroethyl group instead

Uniqueness

What distinguishes 1-Bromo-4-(2-bromo-1-ethoxyethyl)benzene from these similar compounds is its specific combination of two bromine atoms and an ethoxyethyl group. This unique structure allows for a broader range of chemical transformations and applications that are not achievable with other related compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

307.92344 g/mol

Monoisotopic Mass

305.92549 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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